![molecular formula C23H19N5O3 B6552050 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-18-7](/img/structure/B6552050.png)
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.14878949 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several chemical reactions that construct the pyrazolo[1,5-a]pyrazin core and introduce the oxadiazole moiety. The general synthetic route includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones and carboxylic acid derivatives.
- Coupling Reactions : The oxadiazole derivative is then coupled with the 4-ethoxyphenyl group to yield the final product.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H21N3O3 |
Molecular Weight | 415.45 g/mol |
SMILES | CCOc1ccc(cc1)C(=O)N(c2ccccc2)C(=N)c3ncnc(n3)c4ccccc4 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various pathogens:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 0.5 to 10 µg/mL depending on the specific derivative and target organism .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve:
- Inhibition of Cell Proliferation : Through cell cycle arrest at the G1 phase.
- Induction of Apoptosis : Via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring is known to interact with enzymatic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity. Among these, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with IC50 values lower than those of standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-2-30-18-10-8-16(9-11-18)19-14-20-23(29)27(12-13-28(20)25-19)15-21-24-22(26-31-21)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWMEPXFLETGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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